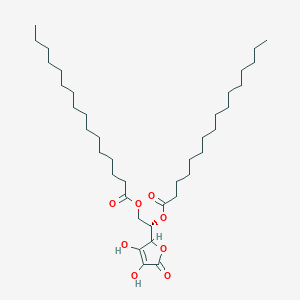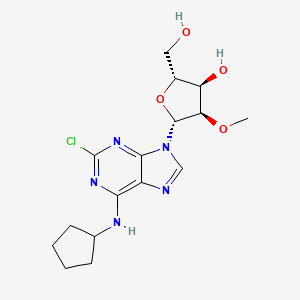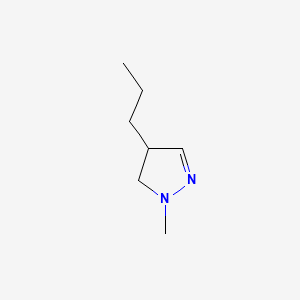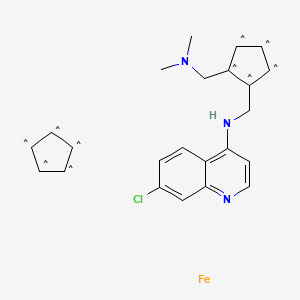
Ferrochloroquine;SSR97193
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferroquine is a synthetic antimalarial compound related to chloroquine. It is unique due to its organometallic structure, which includes a ferrocene moiety. This compound has shown significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
准备方法
Synthetic Routes and Reaction Conditions: Ferroquine is synthesized through a convergent reductive amination process. The synthesis involves the condensation of an aldehyde-amino ferrocene with 7-chloroquinolin-4-amine, followed by reduction and hydrolysis . The reaction conditions typically include the use of an aqueous solution of ammonia or citric acid during the hydrolysis stage .
Industrial Production Methods: Industrial production of ferroquine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions: Ferroquine undergoes various chemical reactions, including:
Oxidation: Ferroquine can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form.
Substitution: Ferroquine can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Various substituted derivatives of ferroquine.
科学研究应用
Ferroquine has a wide range of scientific research applications:
作用机制
Ferroquine exerts its antimalarial effects through a multifactorial mechanism:
Targeting Lipids: It disrupts lipid metabolism in the parasite.
Inhibiting Hemozoin Formation: Ferroquine inhibits the formation of hemozoin, a detoxification product of hemoglobin digestion in the parasite.
Generating Reactive Oxygen Species: The compound generates reactive oxygen species, leading to oxidative stress and parasite death
相似化合物的比较
Chloroquine: A traditional antimalarial drug, but less effective against resistant strains.
Artemisinin: Another antimalarial with a different mechanism of action, often used in combination therapies.
Ferrocene Derivatives: Other ferrocene-based compounds have been explored for their antimalarial and anticancer activities
Uniqueness of Ferroquine: Ferroquine’s uniqueness lies in its organometallic structure, which enhances its ability to overcome chloroquine resistance.
属性
分子式 |
C23H24ClFeN3 |
|---|---|
分子量 |
433.8 g/mol |
InChI |
InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H; |
InChI 键 |
UZTPLPOYSVSMBU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C[C]1[CH][CH][CH][C]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH]1[CH][CH][CH][CH]1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)
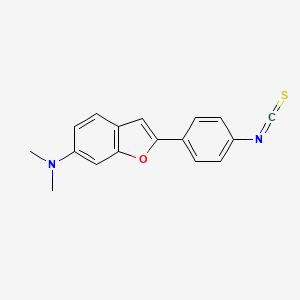
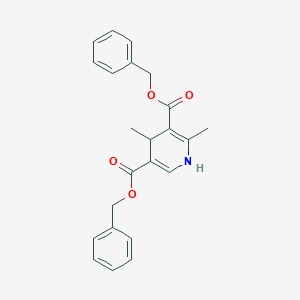
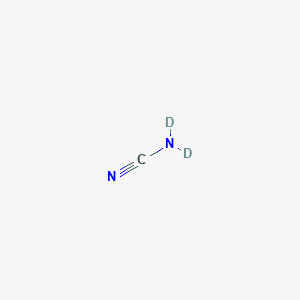
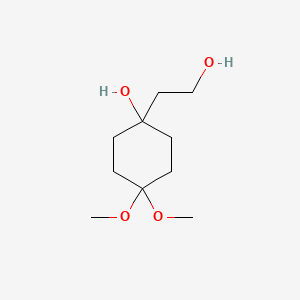
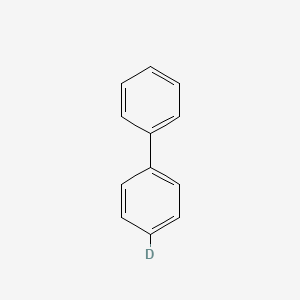

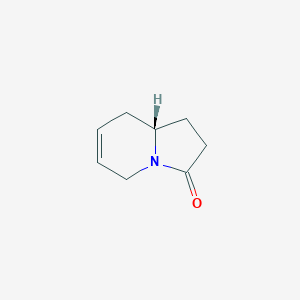

![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)
